Ferrous gluconate hydrate, also known as Iron (II) gluconate, is a black compound often used as an iron supplement . It is the iron (II) salt of gluconic acid . It is marketed under brand names such as Fergon, Ferralet, and Simron .
Ferrous gluconate dihydrate (FeC12H22O14⋅2H2O) was prepared and its thermal decomposition was studied by means of simultaneous thermal analysis . The final product was found to be α-Fe2O3 with FeO, γ-Fe2O3, Fe3O4 etc. as probable intermediates .
The linear formula of Ferrous gluconate hydrate is (C6H11O7)2Fe · aq . Its molecular weight is 446.14 (anhydrous basis) .
Ferrous gluconate dihydrate was prepared and its thermal decomposition was studied by means of simultaneous thermal analysis . The final product was found to be α-Fe2O3 with FeO, γ-Fe2O3, Fe3O4 etc. as probable intermediates .
Ferrous Gluconate is a yellow-gray or light green-yellow fine powder or granules with a slightly caramel-like smell . It is soluble in water (10g/100mg warm water), almost insoluble in ethanol .
Ferrous gluconate hydrate, chemically known as Iron (II) di-D-gluconate dihydrate, is a coordination compound of iron and gluconic acid. It is commonly used as an iron supplement in the treatment of iron deficiency anemia, owing to its bioavailability and lower gastrointestinal side effects compared to other iron salts. The compound is characterized by its pale greenish-yellow color and slight odor reminiscent of burnt sugar.
Ferrous gluconate hydrate is derived from gluconic acid, which can be obtained through the fermentation of glucose or the oxidation of carbohydrates. The primary method involves reacting iron powder with gluconic acid under controlled conditions.
Ferrous gluconate hydrate is classified as:
The synthesis of ferrous gluconate typically involves the following steps:
The reaction typically lasts for 2-3 hours, resulting in a high yield of ferrous gluconate (over 75% in optimal conditions) .
Ferrous gluconate hydrate has the following chemical formula:
The molecular structure consists of a central iron ion coordinated with two gluconate anions, forming a chelate complex that enhances its solubility and bioavailability .
Ferrous gluconate can participate in various chemical reactions, primarily involving redox processes due to the presence of the iron ion. In acidic environments, it can release iron ions, which are essential for various biological functions.
The mechanism by which ferrous gluconate exerts its effects primarily involves the release of bioavailable iron ions upon ingestion. These ions are crucial for hemoglobin synthesis in red blood cells and play a vital role in oxygen transport throughout the body.
Studies have shown that ferrous gluconate has a higher absorption rate in the gastrointestinal tract compared to other forms of iron supplements, making it effective in treating anemia .
The compound's stability and solubility make it suitable for pharmaceutical formulations .
Ferrous gluconate hydrate is widely used in various fields:
The synthesis of ferrous gluconate hydrate begins with the production of gluconic acid, primarily via the hydrolysis of D-glucose-delta-lactone. This reaction occurs in aqueous media under controlled conditions to optimize the equilibrium between gluconic acid and its lactone forms. The hydrolysis follows first-order kinetics, where temperature and pH critically influence the reaction rate and product distribution. At pH 6.0–6.5 and 50–55°C, lactone conversion exceeds 95% within 45 minutes, minimizing by-products like keto-gluconic acids [1] [5]. Industrial processes employ continuous stirred-tank reactors (CSTRs) with real-time pH monitoring to maintain this optimal range, as deviations below pH 5.0 favor lactone reformation, reducing gluconic acid yield [5]. Post-hydrolysis, the solution is rapidly cooled to 25°C to stabilize gluconic acid for subsequent iron incorporation.
Table 1: Hydrolysis Parameters for Glucose-Delta-Lactone Conversion
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 50–55°C | >95% conversion in 45 min |
pH | 6.0–6.5 | Minimizes lactone reformation |
Reaction Time | 40–50 min | Maximizes gluconic acid concentration |
Cooling Rate Post-Reaction | 5°C/min | Prevents retro-lactonization |
Ferrous ions (Fe²⁺) are introduced through the reaction of gluconic acid with metallic iron powder, a process enhanced by catalytic optimization. Key parameters include particle size (50–100 µm), stoichiometric ratio (1:2 iron-to-gluconic acid), and the addition of peroxymonosulfate (0.1–0.3 wt%) as an oxidation catalyst. The peroxymonosulfate generates reactive oxygen species that remove passivating oxide layers from iron surfaces, accelerating dissolution. This reduces reaction time from 8 hours to 2.5 hours at 70°C and achieves >98% iron utilization efficiency [1] [5]. Sulfuric acid (0.5–1.0 M) maintains the reaction pH at 2.0–2.5, preventing Fe²⁺ oxidation to Fe³⁺ and ensuring high product purity. Continuous flow reactors with mechanical agitation (300–400 rpm) further enhance mass transfer, critical for scaling this exothermic reaction [5].
Table 2: Iron Reduction Efficiency Under Catalytic Conditions
Catalyst | Concentration | Reaction Time | Fe Utilization Efficiency |
---|---|---|---|
None | – | 8.0 hours | 78% |
Peroxymonosulfate | 0.1 wt% | 4.5 hours | 92% |
Peroxymonosulfate | 0.3 wt% | 2.5 hours | 98.5% |
Crystallization of ferrous gluconate hydrate is optimized through supersaturation control and seeding strategies. The process involves concentrating the reaction mixture to 25–30% total solids under vacuum (60–70 kPa) at 45°C, followed by cooling to 15°C at a controlled rate of 0.3°C/min. Seeding with 0.1% (w/w) of ferrous gluconate hydrate crystals (20–50 µm) initiates uniform nucleation, suppressing agglomeration and fines formation. Ethanol (20–30% v/v) is added as an antisolvent to reduce solubility and increase yield to 88–92% [5] [8]. Advanced crystallizers with segmented flow nozzles ensure homogeneous mixing, while inline laser reflectance monitors track particle size distribution (PSD), maintaining crystals within the 100–200 µm range for optimal filtration and drying [8].
Table 3: Crystallization Parameters and Product Characteristics
Parameter | Value | Impact on Product |
---|---|---|
Cooling Rate | 0.3°C/min | Uniform crystal growth |
Seeding Concentration | 0.1% w/w | Reduces agglomeration |
Ethanol Concentration | 25% v/v | Yield increase to 90% |
Final Particle Size (PSD) | 100–200 µm | Enhances filtration efficiency |
Traditional synthesis routes require intermediate calcium gluconate formation, involving gluconic acid neutralization with calcium carbonate. Subsequent decalcification with sulfuric acid yields gluconic acid and coprecipitated calcium sulfate waste (2.2 kg per kg of product). In contrast, the decalcification-free method directly reacts gluconic acid with iron powder, eliminating 3–4 unit operations and reducing wastewater generation by 65% [1] [5]. While both routes achieve >95% purity, the direct method shortens production time from 48 hours to 12 hours and cuts energy consumption by 40%, as shown in Table 4. However, it requires ultrapure iron powder (≥98% Fe) to avoid heavy metal contamination, marginally increasing raw material costs [5].
Table 4: Comparison of Traditional vs. Direct Synthesis Routes
Parameter | Calcium Gluconate Route | Direct Iron Reaction | Change |
---|---|---|---|
Steps | 5–6 | 2 | –66% |
Waste Calcium Sulfate | 2.2 kg/kg product | None | –100% |
Production Time | 48 hours | 12 hours | –75% |
Energy Consumption | 25 kWh/kg | 15 kWh/kg | –40% |
Purity | 95–97% | 96–98% | Comparable |
Waste streams differ significantly between synthesis pathways. The traditional route generates alkaline mother liquors (pH 10–12) containing residual calcium and sulfate ions, requiring precipitation before discharge. Additionally, 2.2 kg of gypsum waste per kg of product demands landfill disposal or repurposing as building material [1] [9]. The direct method produces acidic wastewater (pH 1.5–2.5) with iron (150–300 ppm) and gluconate, treated via cation exchange resins or alkaline precipitation to reduce iron to <1 ppm. Life cycle assessments show the direct route reduces the carbon footprint by 30% due to lower energy use, though solvent recovery systems (e.g., ethanol distillation) are essential to limit volatile organic compound (VOC) emissions [5] [8]. Anion exchange resins can recover gluconate from wastewater, cutting raw material needs by 15% and reducing the ecological toxicity potential by 45% compared to traditional methods [5].
Table 5: Environmental Footprint of Ferrous Gluconate Hydrate Production
Waste Stream | Traditional Route | Direct Route | Mitigation Strategy |
---|---|---|---|
Solid Waste | 2.2 kg CaSO₄/kg | Negligible | Gypsum repurposing |
Wastewater Iron Load | <5 ppm | 150–300 ppm | Alkaline precipitation |
VOC Emissions | Low | Medium (from ethanol) | Condensation/distillation |
Carbon Footprint | 8.2 kg CO₂-eq/kg | 5.7 kg CO₂-eq/kg | Energy-efficient crystallization |
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